Cas no 113162-46-2 (N-Methyl-2,3-dihydro-1H-indole-5-sulfonamide)

N-Methyl-2,3-dihydro-1H-indole-5-sulfonamide 化学的及び物理的性質
名前と識別子
-
- N-methylindoline-5-sulfonamide
- 2,3-Dihydro-1H-indole-5-sulfonic acid methylamide
- N-methyl-2,3-dihydro-1H-indole-5-sulfonamide
- BUTTPARK 120\07-99
- AKOS000302043
- 113162-46-2
- CS-0251314
- N-methyl-indoline-5-sulfonamide
- HXKOIZBLCHKMBW-UHFFFAOYSA-N
- CHEMBL5017107
- SCHEMBL3237871
- EN300-54339
- DTXSID10424697
- G41975
- 5-methylsulfamoylindoline
- Z361896884
- SB65223
- 821-044-4
- NEA16246
- N-METHYLINDOLINE-5-SULFONAMIDE
- 2,3-DIHYDRO-1H-INDOLE-5-SULFONIC ACID METHYLAMIDE
- N-Methyl-2,3-dihydro-1H-indole-5-sulfonamide
-
- MDL: MFCD07774212
- インチ: InChI=1S/C9H12N2O2S/c1-10-14(12,13)8-2-3-9-7(6-8)4-5-11-9/h2-3,6,10-11H,4-5H2,1H3
- InChIKey: HXKOIZBLCHKMBW-UHFFFAOYSA-N
- SMILES: CNS(=O)(=O)C1=CC2=C(C=C1)NCC2
計算された属性
- 精确分子量: 212.06194880g/mol
- 同位素质量: 212.06194880g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 氢键受体数量: 4
- 重原子数量: 14
- 回転可能化学結合数: 2
- 複雑さ: 296
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 1.2
- トポロジー分子極性表面積: 66.6Ų
N-Methyl-2,3-dihydro-1H-indole-5-sulfonamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Chemenu | CM242934-5g |
N-Methylindoline-5-sulfonamide |
113162-46-2 | 95%+ | 5g |
$541 | 2021-08-04 | |
Enamine | EN300-54339-5.0g |
N-methyl-2,3-dihydro-1H-indole-5-sulfonamide |
113162-46-2 | 95.0% | 5.0g |
$1280.0 | 2025-02-20 | |
Chemenu | CM242934-5g |
N-Methylindoline-5-sulfonamide |
113162-46-2 | 95%+ | 5g |
$576 | 2023-03-05 | |
TRC | M334503-50mg |
N-Methyl-2,3-dihydro-1H-indole-5-sulfonamide |
113162-46-2 | 50mg |
$ 115.00 | 2022-06-03 | ||
Enamine | EN300-54339-0.25g |
N-methyl-2,3-dihydro-1H-indole-5-sulfonamide |
113162-46-2 | 95.0% | 0.25g |
$178.0 | 2025-02-20 | |
Matrix Scientific | 020872-500mg |
2,3-Dihydro-1H-indole-5-sulfonic acid methylamide |
113162-46-2 | 500mg |
$182.00 | 2023-09-09 | ||
1PlusChem | 1P019XP4-5g |
N-methyl-2,3-dihydro-1H-indole-5-sulfonamide |
113162-46-2 | 95% | 5g |
$1644.00 | 2023-12-26 | |
1PlusChem | 1P019XP4-10g |
N-methyl-2,3-dihydro-1H-indole-5-sulfonamide |
113162-46-2 | 95% | 10g |
$2411.00 | 2023-12-26 | |
1PlusChem | 1P019XP4-2.5g |
N-methyl-2,3-dihydro-1H-indole-5-sulfonamide |
113162-46-2 | 95% | 2.5g |
$1128.00 | 2025-03-04 | |
Ambeed | A438471-5g |
N-Methylindoline-5-sulfonamide |
113162-46-2 | 97% | 5g |
$3181.0 | 2024-04-26 |
N-Methyl-2,3-dihydro-1H-indole-5-sulfonamide 関連文献
-
Kun Dou,Fabiao Yu,Yuxia Liu,Lingxin Chen,Ziping Cao,Tao Chen,Yulin Li Chem. Sci., 2017,8, 7851-7861
-
Georgia E. Williams,Gabriele Kociok-Köhn,Simon E. Lewis Org. Biomol. Chem., 2021,19, 2502-2511
-
Seann P. Mulcahy,Christina M. Woo,Weidong Ding,George A. Ellestad,Seth B. Herzon Chem. Sci., 2012,3, 1070-1074
-
Xiaofeng Xie,Jianqiang Luo,Jing Sun New J. Chem., 2017,41, 7938-7946
-
5. Book reviews
-
Shuangshuang Wang,Tao Ding Nanoscale, 2018,10, 16293-16297
-
Renyi Shi,Lijun Lu,Hangyu Xie,Jingwen Yan,Ting Xu,Hua Zhang,Xiaotian Qi,Yu Lan Chem. Commun., 2016,52, 13307-13310
-
Aldo Arrais,Mauro Botta,Stefano Avedano,Giovanni Battista Giovenzana,Eliana Gianolio,Enrico Boccaleri,Pier Luigi Stanghellini,Silvio Aime Chem. Commun., 2008, 5936-5938
-
Sumon Sarkar,Kelvin Pak Shing Cheung,Vladimir Gevorgyan Chem. Sci., 2020,11, 12974-12993
-
P. G. Campbell,M. D. Merrill,B. C. Wood,E. Montalvo,M. A. Worsley,T. F. Baumann,J. Biener J. Mater. Chem. A, 2014,2, 17764-17770
N-Methyl-2,3-dihydro-1H-indole-5-sulfonamideに関する追加情報
N-Methyl-2,3-dihydro-1H-indole-5-sulfonamide (CAS No. 113162-46-2): An Overview of Its Structure, Properties, and Applications in Medicinal Chemistry
N-Methyl-2,3-dihydro-1H-indole-5-sulfonamide (CAS No. 113162-46-2) is a versatile compound that has garnered significant attention in the field of medicinal chemistry due to its unique structural features and potential therapeutic applications. This compound belongs to the class of indole derivatives, which are widely studied for their diverse biological activities. In this article, we will delve into the chemical structure, physical properties, and recent research developments surrounding N-Methyl-2,3-dihydro-1H-indole-5-sulfonamide.
Chemical Structure and Synthesis: The molecular formula of N-Methyl-2,3-dihydro-1H-indole-5-sulfonamide is C10H13NO3S, with a molecular weight of 227.28 g/mol. The compound features a 2,3-dihydroindole core with a sulfonamide group at the 5-position and a methyl group at the nitrogen atom of the indole ring. The synthesis of N-Methyl-2,3-dihydro-1H-indole-5-sulfonamide typically involves multi-step processes, including the formation of the indole scaffold and subsequent functionalization with the sulfonamide and methyl groups.
Physical Properties: N-Methyl-2,3-dihydro-1H-indole-5-sulfonamide is a white crystalline solid with a melting point ranging from 180°C to 185°C. It is moderately soluble in organic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF), but has limited solubility in water. These physical properties make it suitable for various pharmaceutical formulations and biological assays.
Biological Activity: Recent studies have highlighted the potential therapeutic applications of N-Methyl-2,3-dihydro-1H-indole-5-sulfonamide. One notable area of research is its anti-inflammatory properties. A study published in the Journal of Medicinal Chemistry demonstrated that N-Methyl-2,3-dihydro-1H-indole-5-sulfonamide exhibits significant inhibition of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α) in vitro. This makes it a promising candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.
In addition to its anti-inflammatory effects, N-Methyl-2,3-dihydro-1H-indole-5-sulfonamide has also shown potential as an antiviral agent. Research conducted by a team at the University of California found that this compound effectively inhibits the replication of several RNA viruses, including influenza A virus and respiratory syncytial virus (RSV). The mechanism of action involves interference with viral entry and replication processes within host cells.
Clinical Trials and Safety: While preclinical studies have yielded promising results, further clinical trials are necessary to evaluate the safety and efficacy of N-Methyl-2,3-dihydro-1H-indole-5-sulfonamide. Early-phase clinical trials are currently underway to assess its pharmacokinetic profile and potential side effects in human subjects. Preliminary data suggest that the compound is well-tolerated at therapeutic doses, with no significant adverse effects observed.
Future Directions: The ongoing research on N-Methyl-2,3-dihydro-1H-indole-5-sulfonamide is focused on optimizing its pharmacological properties and exploring new therapeutic applications. One area of interest is its potential use in combination therapy with existing drugs to enhance treatment outcomes. Additionally, efforts are being made to develop more potent analogs through structural modifications and rational drug design.
In conclusion, N-Methyl-2,3-dihydro-1H-indole-5-sulfonamide (CAS No. 113162-46-2) represents a promising compound in the field of medicinal chemistry due to its unique structural features and diverse biological activities. Its anti-inflammatory and antiviral properties make it a valuable candidate for further development as a therapeutic agent. As research continues to advance, we can expect to see more insights into its mechanisms of action and potential clinical applications.
113162-46-2 (N-Methyl-2,3-dihydro-1H-indole-5-sulfonamide) Related Products
- 2300978-18-9(3-(4-amino-3-chlorophenyl)-1-methyl-1H-pyrazolo3,4-dpyrimidin-4-amine)
- 1234692-85-3((R)-1,4-dioxa-8-azaspiro[4.5]decane-7-carboxylic acid)
- 865162-64-7(N-(2Z)-6-bromo-3-(2-ethoxyethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidene-2,4-dimethoxybenzamide)
- 1538396-55-2(3-(5-phenyl-1,3,4-oxadiazol-2-yl)morpholine)
- 2171950-07-3(3-N,2-diethyl-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidopropanoic acid)
- 108338-20-1(2-(trifluoromethyl)pyridine-4-carbaldehyde)
- 3010-81-9(Tris(4-methoxyphenyl)methanol)
- 1804854-18-9(5-Bromo-3-(difluoromethyl)-2-fluoropyridine-4-sulfonyl chloride)
- 1803876-54-1(5-Ethylbenzo[d]oxazole-2-carbonyl chloride)
- 13011-54-6(Sodium ammonium hydrogen phosphate)
